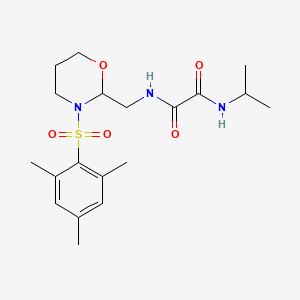

N1-isopropyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-propan-2-yl-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O5S/c1-12(2)21-19(24)18(23)20-11-16-22(7-6-8-27-16)28(25,26)17-14(4)9-13(3)10-15(17)5/h9-10,12,16H,6-8,11H2,1-5H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYQQQBCYIGTPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isopropyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves a multi-step process. Key steps include the formation of the oxazinan ring and the introduction of the mesitylsulfonyl and isopropyl groups. Specific conditions such as temperature, solvents, and catalysts are crucial for the yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound requires large-scale reactors and precise control over reaction conditions to ensure consistency and quality. Common methods include batch and continuous-flow processes, with monitoring systems to control parameters like temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N1-isopropyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide undergoes various chemical reactions including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: Performed using agents such as potassium permanganate or hydrogen peroxide under acidic or neutral conditions.

Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Conducted with halides or nucleophiles, often requiring catalysts or specific solvents.

Major Products

Depending on the reaction type, major products can include oxidized derivatives, reduced forms, or substituted analogs, each with unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of other complex molecules and materials. It serves as a building block in organic synthesis, enabling the construction of a variety of chemical structures.

Biology

Biologically, N1-isopropyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is explored for its potential in drug development, particularly due to its interactions with specific enzymes and receptors.

Medicine

In medicine, the compound shows promise in therapeutic applications, including as an active pharmaceutical ingredient (API) for treating certain conditions. Its precise effects and efficacy are subjects of ongoing research.

Industry

Industrially, it is utilized in the production of advanced materials, coatings, and specialty chemicals. Its unique properties make it valuable in enhancing product performance and durability.

Mechanism of Action

The mechanism by which N1-isopropyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and cellular pathways. These interactions can modulate biological processes, leading to its varied applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The table below compares molecular parameters of the target compound with three analogs from the evidence:

Key Observations:

Substituent Diversity :

- The N1 position varies from isopropyl (target compound) to allyl () or heterocyclic groups (e.g., imidazolylpropyl in ). These substitutions modulate hydrophobicity and steric effects.

- The N2 position retains the 1,3-oxazinan-methyl core but differs in sulfonyl substituents: mesitylsulfonyl () vs. dihydrobenzodioxinyl sulfonyl (). Mesityl groups may enhance metabolic stability due to steric protection .

Molecular Weight and Complexity :

Functional Implications

- Solubility and Stability : The mesityl group’s hydrophobicity may reduce aqueous solubility compared to dihydrobenzodioxinyl sulfonyl (), which contains polar oxygen atoms .

Biological Activity

N1-isopropyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a compound with notable biological activities, particularly as an inhibitor of cysteine proteases. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of N1-isopropyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is with a molecular weight of 425.5 g/mol. The structure includes a mesitylsulfonyl group attached to an oxazinan ring, which is crucial for its biological activity.

The compound primarily acts as a cysteine protease inhibitor , targeting enzymes such as cathepsins, which are involved in various physiological processes including protein degradation and apoptosis. Inhibition of these proteases can lead to therapeutic effects in conditions like cancer and inflammation.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Anticancer Properties : Studies have shown that it can induce apoptosis in cancer cells by inhibiting cathepsin activity, leading to reduced cell proliferation.

- Anti-inflammatory Effects : By modulating the activity of cysteine proteases involved in inflammatory pathways, the compound may reduce inflammation and tissue damage.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces inflammation in tissue | |

| Enzyme Inhibition | Inhibits cathepsins K and L |

Case Studies

Several studies have highlighted the efficacy of N1-isopropyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide:

- In vitro Studies : Research conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability and induced apoptosis through caspase activation.

- Animal Models : In murine models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores.

Research Findings

Recent investigations into the pharmacokinetics and bioavailability of N1-isopropyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide suggest favorable absorption characteristics and a potential for therapeutic use. The compound's ability to penetrate cellular membranes enhances its effectiveness as an inhibitor.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Absorption | High |

| Bioavailability | Moderate to high |

| Half-life | 4 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.